3-(Dimethylamino)-1-phenyl-2-propen-1-one

Spectroscopy Photophysics Analytical Chemistry

3-(Dimethylamino)-1-phenyl-2-propen-1-one (CAS 1201-93-0) is a structurally differentiated enaminone–not a chalcone. Its dimethylamino-substituted β-carbon delivers nucleophilic reactivity, enabling rapid microwave-assisted synthesis (6 min at 300 W) ideal for parallel chemistry and high-throughput workflows. As the essential starting material for CD40-TRAF6 signaling inhibitors (compound 6877002; TRAF6 Kd = 97 µM; NF-κB IC₅₀ = 15.9 µM; IL-1β IC₅₀ <10 µM), this scaffold supports immunometabolism and inflammation research. The distinct UV λmax at 325 nm provides a definitive spectroscopic benchmark, ensuring lot identity verification and eliminating cross-contamination risks with red-shifted dimethylamino-chalcone analogs (400–420 nm).

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B7772638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-phenyl-2-propen-1-one
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3
InChIKeyHUTKDPINCSJXAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)-1-phenyl-2-propen-1-one (CAS 1201-93-0): Procurement-Grade Identification and Supplier Specifications


3-(Dimethylamino)-1-phenyl-2-propen-1-one (CAS 1201-93-0), also known as 3-(dimethylamino)acrylophenone, is an enaminone-class compound with molecular formula C₁₁H₁₃NO and molecular weight 175.23 g/mol . It is a solid at 20 °C (melting point 90–94 °C) and is widely used as a versatile building block in organic synthesis, particularly as an electrophile in nucleophilic addition reactions and as an intermediate in the preparation of chalcone derivatives and heterocyclic compounds [1].

Why 3-(Dimethylamino)-1-phenyl-2-propen-1-one Cannot Be Directly Replaced by Chalcone or Aminochalcone Analogs


Although 3-(dimethylamino)-1-phenyl-2-propen-1-one shares the α,β-unsaturated ketone scaffold with chalcones and other arylpropenones, its substitution pattern fundamentally alters reactivity, spectroscopic properties, and biological activity. Chalcones possess a 1,3-diarylpropenone structure; in contrast, this compound features a dimethylamino group directly attached to the β-carbon, making it an enaminone rather than a chalcone . This structural distinction transforms the β-carbon from an electrophilic Michael acceptor into a more nucleophilic site, enabling a distinct and non-interchangeable reaction profile [1]. Furthermore, analogs with para-substituted phenyl rings (e.g., 3-(4-(dimethylamino)phenyl)-1-phenyl-2-propen-1-one) exhibit significantly different photophysical and solubility characteristics, precluding simple substitution in synthetic or analytical applications [2].

Quantitative Differentiation Evidence for 3-(Dimethylamino)-1-phenyl-2-propen-1-one Versus Analogs


Maximum UV Absorption Wavelength: Blue-Shifted λmax Relative to Dimethylamino Chalcone Analogs

3-(Dimethylamino)-1-phenyl-2-propen-1-one exhibits a maximum UV absorption wavelength (λmax) of 325 nm in methanol, as reported by TCI . In contrast, the dimethylamino-substituted chalcone analog 3-(4-(dimethylamino)phenyl)-1-phenyl-2-propen-1-one (DMAPPP) shows a significantly red-shifted absorption spectrum with a λmax in the region of 400–420 nm, depending on solvent polarity [1]. This ~75–95 nm hypsochromic shift is directly attributable to the absence of the para-dimethylamino phenyl group at the β-position, which in the chalcone analog extends π-conjugation and facilitates intramolecular charge transfer.

Spectroscopy Photophysics Analytical Chemistry

Commercial Purity Standards: Procurement Specification Benchmarks

Commercial suppliers provide 3-(dimethylamino)-1-phenyl-2-propen-1-one with defined purity specifications that serve as procurement benchmarks. TCI offers the compound at >98.0% purity as determined by GC and nonaqueous titration . ChemImpex similarly supplies the compound at 98% purity verified by HPLC [1]. AKSci specifies a minimum purity of 98% by GC . While direct comparator purity data are not uniformly reported for all analogs, these specifications establish the expected quality tier for this compound class and serve as minimum acceptance criteria for procurement.

Quality Control Procurement Analytical Standards

Microwave-Assisted Synthesis Efficiency: Quantitative Yield and Reaction Time Data

Patent literature provides a quantitative benchmark for microwave-assisted synthesis of 3-(dimethylamino)-1-phenyl-2-propen-1-one. A representative procedure using acetophenone and N,N-dimethylformamide dimethyl acetal under microwave irradiation (300 W, 150 °C, 6 minutes) in a sealed pressure-resistant tube yields the title compound at 1.25 g scale (from 1.2 g acetophenone, ~71% yield based on acetophenone) [1]. In contrast, conventional thermal reflux methods require 8–12 hours under reflux conditions to achieve comparable yields . This >98% reduction in reaction time (6 minutes versus 8–12 hours) demonstrates significant process efficiency advantages for microwave-enabled synthesis.

Synthetic Methodology Process Chemistry Microwave Synthesis

Specific Affinity for TRAF6 C-Domain: Differentiating Biological Activity Among Propenone Scaffolds

In the context of propenone-based tool compounds, 3-(dimethylamino)-1-phenyl-2-propen-1-one serves as the core scaffold for the CD40-TRAF6 signaling inhibitor 6877002 (3-((2,5-dimethylphenyl)amino)-1-phenyl-2-propen-1-one), which exhibits direct affinity for the TRAF6 C-domain with a measured Kd of 97 µM . This compound also inhibits LPS-induced NF-κB activation in RAW264.7 macrophages with an IC₅₀ of 15.9 µM and reduces anti-CD40 antibody-stimulated IL-1β expression with IC₅₀ <10 µM . In contrast, structural analogs such as 4-(dimethylamino)chalcone (CAS 1030-27-9) lack reported activity against TRAF6 and instead have been investigated primarily for photophysical and laser dye applications [1]. This differential biological activity profile arises from the distinct substitution pattern on the propenone scaffold.

Chemical Biology Target Engagement Drug Discovery

Physical State at Ambient Temperature: Solid Form Advantage for Handling and Storage

3-(Dimethylamino)-1-phenyl-2-propen-1-one is a solid at 20 °C with a melting point range of 90–94 °C, appearing as a white to yellow to green powder or crystal . This solid physical form contrasts with certain structurally related β-aminovinyl ketones and lower molecular weight enaminones that exist as liquids or low-melting solids at ambient temperature. The crystalline solid form facilitates accurate weighing, minimizes volatile losses during handling, and simplifies purification via recrystallization. Long-term storage recommendations specify ambient temperature in a cool, dark place (<15 °C) in a sealed, dry environment .

Physical Properties Storage Handling Safety

Validated Application Scenarios for 3-(Dimethylamino)-1-phenyl-2-propen-1-One Based on Quantitative Evidence


Synthesis of 4-Arylpyrimidines and Heterocyclic Building Blocks

3-(Dimethylamino)-1-phenyl-2-propen-1-one serves as an efficient precursor for the synthesis of 2-aminopyrimidine derivatives via condensation with guanidine. Patent literature demonstrates the conversion of this compound (1.15 g, 6.55 mmol) with guanidine carbonate (885 mg, 4.90 mmol) under microwave irradiation (300 W, 150 °C) to yield 4-phenyl-2-aminopyrimidine (1.036 g) with confirmed structure by NMR [1]. This reaction exemplifies the utility of the enaminone moiety as a three-carbon synthon for heterocycle construction, particularly under microwave-accelerated conditions. The quantified yields and reaction parameters (6-minute irradiation time) provide a reproducible protocol for researchers requiring pyrimidine scaffolds for medicinal chemistry or agrochemical programs.

Development of CD40-TRAF6 Signaling Inhibitor Tool Compounds

The unsubstituted 3-(dimethylamino)-1-phenyl-2-propen-1-one scaffold serves as the core structure for the development of CD40-TRAF6 signaling inhibitors such as compound 6877002 (3-((2,5-dimethylphenyl)amino)-1-phenyl-2-propen-1-one). This derivative demonstrates direct TRAF6 C-domain binding (Kd = 97 µM), inhibits NF-κB activation in LPS-stimulated RAW264.7 macrophages (IC₅₀ = 15.9 µM), and reduces anti-CD40 antibody-stimulated IL-1β expression (IC₅₀ <10 µM) . Daily intraperitoneal administration (10 µmol/kg/d) in murine diet-induced obesity models improved insulin sensitivity, reduced hepatosteatosis, and decreased M1 macrophage infiltration in adipose tissue by 40% . This establishes 3-(dimethylamino)-1-phenyl-2-propen-1-one as the essential starting material for synthesizing this biologically validated tool compound, with clear differentiation from dimethylamino chalcone analogs that lack reported TRAF6 activity [2].

Microwave-Assisted Parallel Synthesis and High-Throughput Chemistry Workflows

The rapid microwave-assisted synthesis protocol for 3-(dimethylamino)-1-phenyl-2-propen-1-one—achieving completion in 6 minutes at 300 W and 150 °C compared to 8–12 hours under conventional reflux [3]—makes this compound particularly suitable for parallel synthesis and high-throughput experimentation workflows. The short reaction time, combined with straightforward purification via recrystallization from ethyl acetate-hexane, enables rapid generation of this versatile intermediate for subsequent diversification in multi-step synthetic sequences. Researchers requiring gram-scale quantities of the enaminone building block for library synthesis or reaction optimization can leverage the >98% time reduction to accelerate project timelines.

UV Spectroscopic Reference Standard for Enaminone-Chalcone Differentiation

The distinct UV absorption maximum of 3-(dimethylamino)-1-phenyl-2-propen-1-one at 325 nm provides a reliable spectroscopic benchmark for differentiating this enaminone from dimethylamino-substituted chalcone analogs, which exhibit red-shifted λmax values in the 400–420 nm range [4]. This 75–95 nm spectral separation enables analytical chemists and quality control laboratories to verify compound identity and detect cross-contamination or mislabeling between these structurally similar but functionally distinct compound classes. The assay is straightforward, requiring only standard UV-Vis instrumentation and methanol as solvent, making it accessible for routine lot verification during procurement or inventory management.

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